2,3,9-Tribromo-dibenzofuran
Description
Overview of Polybrominated Dibenzofurans (PBDFs) as Environmental Contaminants
Polybrominated dibenzofurans (PBDFs) are a group of halogenated aromatic hydrocarbons that have garnered scientific attention due to their persistence in the environment and structural similarity to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). tandfonline.com PBDFs are not intentionally produced but are formed as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs). tandfonline.comnih.gov BFRs, such as polybrominated diphenyl ethers (PBDEs), are widely used in plastics, textiles, and electronic equipment to reduce flammability. nih.govcapes.gov.br
The primary sources of PBDFs in the environment include:
Industrial Processes: Formation as impurities during the manufacturing of BFRs. nih.gov
Combustion: Incomplete combustion of materials containing BFRs, such as in municipal waste incineration or accidental fires involving electronics. inchem.orgjulialang.org
Photochemical Degradation: Breakdown of BFRs, like decabromobiphenyl (B1669990) ether, under the influence of sunlight can lead to the formation of PBDFs. capes.gov.brpolimi.it
Significance of Congener-Specific Research for Tribromo-dibenzofurans
The term "polybrominated dibenzofurans" encompasses a large number of individual compounds, known as congeners, which differ in the number and position of bromine atoms on the dibenzofuran (B1670420) structure. The specific arrangement of these atoms profoundly influences the physical, chemical, and toxicological properties of each congener. Therefore, lumping all PBDFs together can obscure the risks posed by particularly potent congeners.
Congener-specific research is crucial for several reasons:
Toxicity Varies: The toxicity of PBDFs is often mediated through the aryl hydrocarbon (Ah) receptor, similar to PCDD/Fs. However, the binding affinity and subsequent toxic potency can vary dramatically between congeners. Research has focused on 2,3,7,8-substituted congeners due to their known high toxicity. nih.gov
Source Apportionment: Different formation pathways and sources can produce distinct congener profiles. tandfonline.com By analyzing the specific patterns of congeners in an environmental sample, scientists can trace the pollution back to its origin, whether it be a specific industrial process, combustion event, or type of BFR. tandfonline.com
Environmental Fate and Transport: The physical and chemical properties that differ between congeners, such as volatility and solubility, affect how they move through and persist in the environment.
Current Research Gaps and Future Directions Pertaining to 2,3,9-Tribromo-dibenzofuran
A review of the scientific literature reveals a significant lack of research focused specifically on this compound. While studies often report on the presence of total PBDFs or certain highly toxic congeners, the specific detection, quantification, and toxicological assessment of the 2,3,9-tribromo isomer are notably absent from published environmental studies. This represents a critical knowledge gap.
Identified Research Gaps:
| Research Area | Specific Gap for this compound |
| Environmental Occurrence | No data on its presence or concentration in air, water, soil, sediment, or biota. |
| Formation Pathways | While general PBDF formation is understood, the specific conditions favoring the formation of the 2,3,9-isomer are unknown. |
| Toxicology | No studies on its toxicological profile, including its potential to bind to the Ah receptor or elicit dioxin-like effects. |
| Analytical Standards | The availability of a certified analytical standard is a prerequisite for accurate quantification in environmental samples. |
Future Directions:
To address these gaps, the following research is necessary:
Synthesis and Standardization: The first step is the chemical synthesis of a pure analytical standard for this compound to enable its accurate identification and quantification.
Method Development: Development and validation of sensitive analytical methods for its detection in complex environmental matrices.
Screening Studies: Widespread screening for this compound in various environmental compartments, particularly in areas with known BFR contamination or e-waste recycling activities.
Toxicological Evaluation: In vitro studies to determine its binding affinity to the Ah receptor and in vivo studies to assess its toxic potential, which would allow for the determination of a Toxic Equivalency Factor (TEF).
Closing these research gaps is essential for a comprehensive understanding of the risks posed by PBDFs and for the development of effective environmental regulations and management strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7,8-tribromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3O/c13-7-2-1-3-10-12(7)6-4-8(14)9(15)5-11(6)16-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJGGDCLSUAVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=CC(=C(C=C3O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335668 | |
| Record name | 2,3,9-tribromo-dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-49-0 | |
| Record name | 2,3,9-tribromo-dibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Source Apportionment of Brominated Dibenzofurans
Presence in Atmospheric Particulates and Gaseous Phases
PBDFs are found in the atmosphere, distributed between the gaseous and particle-adsorbed phases. epa.gov The specific distribution depends on the level of bromination, with less brominated congeners being more volatile and thus more prevalent in the gaseous phase, while more heavily brominated congeners tend to adsorb to particulate matter. epa.gov
Atmospheric transport is a significant pathway for the widespread environmental distribution of these compounds, particularly from stack gas emissions from combustion sources. epa.gov Studies have investigated the levels of PBDFs in various atmospheric environments, revealing a range of concentrations. For instance, a study of four different atmospheric environments (rural, urban, industrial, and science park) found mean PBDF concentrations of 11, 24, 46, and 95 fg/Nm³, respectively. acs.org The highest concentrations were observed in science park areas, suggesting a link to the electronics industry where brominated flame retardants are commonly used. acs.org
Another study focusing on atmospheric deposition in Guangzhou, China, reported annual deposition fluxes of total PBDFs (eight 2,3,7,8-substituted tetra- to hexa-BDD/Fs) ranging from 36 to 51 pg m⁻² day⁻¹. nih.gov This study also noted that deposition fluxes were 2 to 4 times higher during the wet season, with both rainfall and temperature showing a positive correlation with PBDF deposition. nih.gov
Research on the indoor and outdoor environments of gymnasiums in Taiwan found that the concentrations of PM₂.₅-bound PBDFs were higher indoors (mean of 0.202 pg m⁻³) compared to outdoors (mean of 0.163 pg m⁻³). aaqr.org
Distribution in Aquatic Environments (Water and Sediments)
Due to their hydrophobic nature, PBDFs tend to accumulate in sediments rather than remaining dissolved in the water column. mdpi.com This leads to sediments acting as a significant sink for these compounds in aquatic environments.
A study of Tokyo Bay, Japan, examined the historical trends of PBDFs in sediment cores. nih.gov The results showed a significant increase in PBDF concentrations starting in the 1960s, with the highest levels recorded in the late 1990s. nih.gov The spatial distribution of PBDFs in surface sediments decreased from the head to the mouth of the bay, a pattern similar to that of polybrominated diphenyl ethers (PBDEs). nih.gov A strong positive correlation was found between the predominant congeners 1,2,3,4,6,7,8-HpBDF and BDE-209, suggesting that technical PBDE formulations, particularly DecaBDE, are a major source of PBDF contamination. nih.gov
In the Baltic Sea, 2,3,7,8-substituted PBDDs and PBDFs have been detected in blue mussels, indicating their presence and bioavailability in the marine food web. nih.gov The formation of some tribromodibenzofurans (TrBDDs) and tetrabromodibenzofurans (TeBDDs) in the marine environment through natural processes is also a recognized phenomenon. nih.gov
Contamination in Terrestrial Matrices (Soils and Fly Ash)
PBDFs are frequently detected in terrestrial environments, particularly in soils and fly ash from industrial processes. nih.gov Fly ash from municipal and industrial waste incinerators is a well-known abiotic matrix for these compounds. nih.gov
A study investigating soils in the vicinity of an abandoned pentachlorophenol (B1679276) factory in China found long-term persistence of both chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in the soil. acs.org This highlights the longevity of these contaminants in the terrestrial environment.
The use of PBDEs as flame retardants in various consumer and industrial products contributes to soil contamination through disposal and recycling activities, especially concerning electronic waste (e-waste). acs.org
Association with Waste Streams and Recycling Processes (e.g., E-waste, Industrial Waste Incineration)
Waste incineration and e-waste recycling are significant sources of PBDFs in the environment. researchgate.netresearchgate.net The thermal processing of materials containing brominated flame retardants, such as plastics from electronic devices, can lead to the formation and release of PBDFs. researchgate.netacs.org
Research on the incineration of waste printed circuit boards (PCBs) has shown that both PBDD/Fs and PCDD/Fs are formed, with maximum formation rates occurring at temperatures between 250 and 400 °C. acs.orgnih.gov The amount of PBDFs formed was significantly higher than that of their chlorinated counterparts due to the higher concentration of bromine in the waste material. acs.orgnih.gov
A study of various incinerators, including municipal solid waste incinerators (MSWIs) and industrial waste incinerators (IWIs), detected 2,3,7,8-substituted PBDFs in the stack flue gases, with elevated concentrations found in some facilities. researchgate.net Long-term passive air sampling around a large-scale MSWI confirmed its influence on the levels of airborne PBDD/Fs in the surrounding environment, although its impact was less pronounced for PBDFs compared to PCDD/Fs due to their lower volatility. nih.gov
The congener profiles of PBDFs in the atmosphere around Guangzhou, China, pointed to electronic waste recycling, industrial waste incinerators, and products containing BFRs as likely sources. nih.gov
Congener Profiles and Fingerprinting for Source Identification
The specific mixture of different PBDF congeners (isomers with the same number of bromine atoms) can serve as a "fingerprint" to identify the source of contamination. epa.govmdpi.com Different emission sources, such as industrial processes, combustion, and the degradation of commercial BFR products, produce characteristic congener profiles. epa.govmdpi.com
For example, the congener profiles of PBDFs found in ambient air often resemble those from combustion sources. epa.gov In contrast, profiles related to chemical products and by-products are typically dominated by a few specific isomers, which can help distinguish them from combustion-related sources. epa.gov
In the study of Tokyo Bay sediments, the strong correlation between specific PBDF and PBDE congeners was a key piece of evidence linking the contamination to technical PBDE formulations. nih.gov Similarly, the congener profiles of PBDFs in the atmosphere of Guangzhou were similar across different locations and times, suggesting common emission sources. nih.gov
Principal component analysis (PCA) is a statistical method that can be used to analyze congener profiles and identify potential sources of pollution. mdpi.comcapes.gov.br By comparing the congener profiles in environmental samples to those from known sources, researchers can trace the origins of PBDF contamination. diva-portal.org
Data Tables
Table 1: Mean PBDD/F Concentrations in Different Atmospheric Environments
| Environment | Mean PBDD/F Concentration (fg/Nm³) |
| Rural | 11 |
| Urban | 24 |
| Industrial | 46 |
| Science Park | 95 |
Source: acs.org
Table 2: Annual Deposition Fluxes of Total PBDD/Fs in Guangzhou, China
| Parameter | Value |
| Annual Deposition Flux | 36-51 pg m⁻² day⁻¹ |
| Mean Annual Deposition Flux | 46 pg m⁻² day⁻¹ |
Source: nih.gov
Advanced Analytical Methodologies for 2,3,9 Tribromo Dibenzofuran Profiling
Sample Preparation and Extraction Techniques for Diverse Matrices
The initial and one of the most critical stages in the analysis of 2,3,9-Tribromo-dibenzofuran is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the matrix, whether it is solid, liquid, or air.
Solid-Liquid Extraction (SLE) and Solid Phase Extraction (SPE) are two of the most common sample preparation techniques employed for isolating compounds like this compound.
Solid-Liquid Extraction (SLE): This technique is used to extract nonvolatile and semi-volatile organic compounds from solid samples. epa.gov A classic and robust SLE method is Soxhlet extraction, which ensures thorough contact between the sample and the solvent. epa.gov In this process, the solid sample, often mixed with a drying agent like anhydrous sodium sulfate, is placed in a thimble, and the extraction solvent is continuously cycled through the sample, allowing for efficient extraction. epa.gov The resulting extract is then concentrated for further cleanup. epa.gov Another SLE variation is Supported Liquid Extraction, which immobilizes an aqueous sample onto an inert support material. An immiscible organic solvent is then passed through the support to selectively extract the analytes, leaving interfering matrix components behind. biotage.com
Solid Phase Extraction (SPE): SPE is a chromatographic technique used to isolate, concentrate, and purify target analytes from a liquid matrix. lcms.czrocker.com.tw The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). biotage.comrocker.com.tw Analytes are retained on the sorbent based on physical and chemical interactions, such as hydrophobic interactions. lcms.cz Interfering substances are then washed away, and the purified analytes are eluted from the cartridge using a small volume of an appropriate solvent. biotage.comlcms.cz SPE is highly advantageous for achieving low detection levels, simplifying complex samples, and enabling the fractionation of compounds based on their chemical properties. rocker.com.tw
The diverse nature of matrices in which this compound may be found necessitates tailored extraction approaches.
Solid Matrices (Soil, Sediment, Sludge): For solid samples like soil, sludge, and sediment, Soxhlet extraction is a well-established method. epa.gov For instance, U.S. EPA Method 8280B specifies extracting soil or fly ash samples with toluene (B28343) using a Dean-Stark trap and a Soxhlet extractor. epa.gov Pressurized liquid extraction (PLE) has also been successfully applied to sediment samples, followed by extensive cleanup steps. researchgate.net
Biological Matrices (Tissues, Fat, Eggs): Analyzing biological samples requires methods to handle high lipid content. For fat-rich samples like eggs or broiler fat, a common procedure involves initial treatment with concentrated sulfuric acid to break down the fat, followed by extraction with a solvent mixture like hexane/diethyl ether. mdpi.com For other biological tissues, accelerated solvent extraction (ASE) using solvents such as dichloromethane (B109758) can be employed. jst.go.jp
Aqueous Matrices (Wastewater, Water): Due to the very low concentrations expected in aqueous samples, large sample volumes are often required. accesson.kr While liquid-liquid extraction (LLE) can be used, it is often inefficient and requires large amounts of organic solvents for large volumes. accesson.kr Disk-type SPE has been shown to be a more efficient alternative, allowing for the processing of large water samples and achieving significantly lower method detection limits compared to LLE. accesson.kr
Air Matrices: PBDFs in ambient air can exist in both the gaseous phase and adsorbed to particulate matter. epa.gov Therefore, sampling and extraction methods must account for both phases. A common approach involves using a sampling train with a filter to capture particles and a polyurethane foam (PUF) adsorbent to trap gaseous compounds. The filter and PUF are then typically combined and extracted together for a comprehensive analysis. epa.gov
Table 1: Summary of Extraction Techniques for this compound in Various Matrices
| Matrix Type | Extraction Method | Key Considerations & Solvents | Reference |
|---|---|---|---|
| Solid (Soil, Sediment) | Soxhlet Extraction / Pressurized Liquid Extraction (PLE) | Requires drying agent (e.g., sodium sulfate). Common solvents include toluene. | epa.govepa.govresearchgate.net |
| Biological (Fat, Tissue) | Acid Digestion + Solvent Extraction / Accelerated Solvent Extraction (ASE) | Acid treatment for high-fat samples. Solvents: Hexane/diethyl ether, Dichloromethane. | mdpi.comjst.go.jp |
| Aqueous (Wastewater) | Solid Phase Extraction (SPE) | Ideal for large volumes to achieve low detection limits. C18 disks are commonly used. | accesson.kr |
| Air | Filter + Polyurethane Foam (PUF) Extraction | Captures both particulate and gas phases. Filter and PUF are extracted together. | epa.gov |
Cleanup and Fractionation Procedures for Interferent Removal
Following extraction, the sample extract is a complex mixture containing the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, polymers, other halogenated compounds). researchgate.netepa.gov These interferents can suppress the instrument signal and lead to inaccurate quantification. Therefore, a rigorous cleanup and fractionation stage is essential.
Multi-column chromatography is the standard approach for cleanup. pops.intresearchgate.net A typical sequence may involve:
Acid/Base Treatment: Treatment with concentrated sulfuric acid is effective for removing oxidizable organic matter, particularly lipids from biological samples. mdpi.com
Gel Permeation Chromatography (GPC): GPC is a size-exclusion technique used to remove high-molecular-weight substances like lipids and polymers. epa.govresearchgate.net
Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, alumina, and activated carbon are used for fractionation. pops.intresearchgate.net By using a sequence of elution solvents with increasing polarity, the extract can be separated into different fractions. This is critical for separating PBDFs from other classes of brominated compounds, such as polybrominated diphenyl ethers (PBDEs), which can cause significant analytical interference. researchgate.netresearchgate.net For example, a silica SPE column can be used to elute PBDEs in a first fraction with n-hexane, while other emerging flame retardants are eluted in subsequent fractions with solvent mixtures like diethyl ether in n-hexane. researchgate.net
High-Resolution Gas Chromatography (HRGC) for Isomeric Separation
High-Resolution Gas Chromatography (HRGC) is the cornerstone for the instrumental analysis of PBDFs, providing the necessary separating power to resolve the numerous isomers within this compound class. researchgate.netepa.gov The technique is almost always coupled with high-resolution mass spectrometry (HRGC/HRMS) to achieve the sensitivity and selectivity required for detecting trace levels and confirming the identity of specific congeners like this compound. pops.int
The choice of the GC capillary column is a critical parameter that dictates the success of the isomeric separation.
Stationary Phase: The most commonly used stationary phases for PBDF analysis are nonpolar phases. nih.gov The DB-5ms column, which has a stationary phase of (5%-phenyl)-methylpolysiloxane, is frequently cited and has been shown to provide low discrimination and high precision for polybrominated compounds. nih.govosti.govresearchgate.net
Column Dimensions: For thermally labile compounds like the higher brominated furans, shorter column lengths (e.g., 15 m to 30 m) and thin stationary phase films (e.g., 0.1 µm to 0.25 µm) are generally preferred. researchgate.netnih.gov Longer columns increase the residence time of the analytes, which can lead to thermal degradation at the high temperatures required for elution. nih.gov
Optimization: The GC oven temperature program must be carefully optimized. The goal is to achieve sufficient separation of the target isomers while minimizing the elution temperature to prevent analyte breakdown. osti.gov In some cases, a single column may not be sufficient to separate all isomers of interest from co-eluting compounds. For polychlorinated dioxins and furans (PCDD/Fs), EPA methods often require confirmation on a second, more polar column (e.g., DB-225 or SP-2331) to ensure the specific identification of the toxic 2,3,7,8-substituted isomers. epa.govsigmaaldrich.com A similar principle applies to PBDFs to ensure accurate congener-specific quantification.
Table 2: Typical GC Column Specifications for Brominated Dibenzofuran (B1670420) Analysis
| Parameter | Typical Specification | Rationale/Benefit | Reference |
|---|---|---|---|
| Stationary Phase | DB-5ms or equivalent (low-polarity) | Provides good selectivity and thermal stability for brominated compounds. | nih.govosti.govresearchgate.net |
| Column Length | 15 m - 30 m | Reduces analyte residence time, minimizing thermal degradation of higher brominated congeners. | researchgate.netnih.gov |
| Internal Diameter (ID) | 0.25 mm | Standard ID providing a good balance of sample capacity and efficiency. | osti.govresearchgate.net |
| Film Thickness | 0.10 µm - 0.25 µm | Thin films allow for lower elution temperatures, which is crucial for thermally labile compounds. | researchgate.netnih.govosti.gov |
The injection technique introduces the prepared sample extract into the GC system. The choice of technique is critical to ensure the quantitative transfer of all analytes onto the column without thermal degradation or discrimination against less volatile compounds.
Splitless Injection: This is a common technique for trace analysis where the entire sample volume is transferred to the column. researchgate.net The injector is heated, and the split vent is closed during the injection to allow for the transfer of the analytes.
Programmed Temperature Vaporization (PTV) Injection: A PTV injector offers more flexibility. It can be started at a low temperature and then rapidly heated. This allows for techniques like solvent venting, which can reduce the amount of solvent entering the column, and it minimizes thermal stress on labile compounds. osti.gov
Cold On-Column Injection: In this technique, the sample is injected directly into the capillary column at a temperature below the solvent's boiling point. This is the gentlest injection method, as it avoids a hot injection port altogether, thereby minimizing the risk of thermal degradation and analyte discrimination. nih.gov Both PTV and on-column injection often require the use of a pre-column (retention gap or guard column) to protect the analytical column from non-volatile residues in the sample extract. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Ionization Modes (e.g., Electron Ionization, Negative Ion Chemical Ionization)
The choice of ionization mode is a critical parameter in the mass spectrometric analysis of this compound. The most common ionization techniques in GC-MS are Electron Ionization (EI) and Chemical Ionization (CI). shimadzu.comscioninstruments.com
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. scioninstruments.com This process imparts significant energy, leading to extensive fragmentation. shimadzu.comscioninstruments.com The resulting mass spectrum is a complex pattern of fragment ions that is highly reproducible and useful for structural elucidation and library matching against databases like NIST and Wiley. shimadzu.comshimadzu.com While EI is a universal method suitable for over 90% of GC-amenable compounds, the extensive fragmentation can sometimes lead to a weak or absent molecular ion, making it difficult to determine the molecular weight of the compound directly. shimadzu.comscioninstruments.com
Chemical Ionization (CI) is a "soft" ionization technique that produces less fragmentation and a more prominent molecular ion or quasi-molecular ion (e.g., [M+H]⁺). scioninstruments.comwikipedia.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then react with the analyte molecules through processes like proton transfer. wikipedia.orgwaters.com This gentler ionization preserves the molecular ion, which is crucial for confirming the molecular weight. shimadzu.com
Negative Ion Chemical Ionization (NCI) is a variation of CI that is particularly sensitive for compounds containing electronegative elements, such as the bromine atoms in this compound. scioninstruments.comwikipedia.org In NCI, analyte molecules capture thermal electrons, forming negative ions. waters.com This process is highly selective and can provide very high sensitivity for halogenated compounds. scioninstruments.comwikipedia.org
| Ionization Mode | Principle | Fragmentation | Key Advantage for this compound Analysis |
| Electron Ionization (EI) | High-energy electrons bombard analyte molecules. scioninstruments.com | Extensive ("Hard" Ionization). scioninstruments.com | Provides detailed, reproducible fragmentation patterns for structural confirmation and library matching. shimadzu.comshimadzu.com |
| Chemical Ionization (CI) | Ionized reagent gas reacts with analyte molecules. wikipedia.org | Minimal ("Soft" Ionization). scioninstruments.com | Preserves the molecular ion, allowing for clear determination of molecular weight. shimadzu.com |
| Negative Ion Chemical Ionization (NCI) | Analyte captures thermal electrons to form negative ions. waters.com | Very soft, selective ionization. scioninstruments.com | Offers high sensitivity and selectivity for electronegative compounds like PBDFs. scioninstruments.comwikipedia.org |
Isotope Dilution Mass Spectrometry for Quantification Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis, particularly for trace contaminants like this compound. nih.gov The principle of IDMS involves adding a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before any extraction or cleanup steps. nih.govepa.gov
This labeled internal standard is chemically identical to the native analyte and therefore behaves the same way throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. epa.gov Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to its labeled counterpart using a mass spectrometer, it is possible to accurately calculate the initial concentration of the analyte in the sample, effectively correcting for matrix effects, analyte loss, and instrumental drift. csic.es
The U.S. Environmental Protection Agency (EPA) Method 1625 is an example of a standardized method that utilizes isotope dilution GC/MS for the analysis of semivolatile organic compounds. epa.gov The use of IDMS is crucial because the complexity of environmental matrices can otherwise lead to significant errors in quantification. This technique has been successfully applied to the determination of various pollutants, including organotin compounds, where labeled standards correct for procedural errors and enhance accuracy. csic.es
Emerging Analytical Techniques and Method Development for Halogenated Organic Chemicals (e.g., GC-APCI-IMS-HRMS)
The field of analytical chemistry is continuously evolving, with new techniques being developed to tackle the challenges of identifying and quantifying emerging contaminants. One such promising technique is the coupling of Gas Chromatography (GC) with Atmospheric Pressure Chemical Ionization (APCI), Ion Mobility Spectrometry (IMS), and High-Resolution Mass Spectrometry (HRMS), known as GC-APCI-IMS-HRMS. nih.govresearchgate.netorcid.org
APCI is a soft ionization source that, when coupled with GC, effectively generates molecular or quasi-molecular ions for a wide range of hydrophobic organic contaminants (HOCs), which is often a challenge with the extensive fragmentation seen in traditional EI. nih.gov This preservation of the molecular ion is critical for the initial identification and formula determination of unknown or emerging halogenated compounds. nih.gov
Ion Mobility Spectrometry (IMS) adds another dimension of separation to the analysis. nih.gov IMS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value for each analyte. nih.gov This CCS value is a robust physical property that is independent of the sample matrix and can help to distinguish between isomers and separate analytes from matrix interferences, thereby increasing identification confidence. nih.gov
Challenges in Accurate Quantification and Method Development for Polybrominated Congeners
Despite advancements in analytical instrumentation, the accurate quantification and method development for polybrominated congeners like this compound face several significant challenges. pops.int
A primary difficulty is the sheer number of possible congeners and the lack of commercially available analytical standards for all of them. nih.gov This scarcity hinders the ability to perform absolute quantification and to fully characterize congener profiles in environmental samples. nih.gov The analysis of PBDD/Fs is further complicated by their potential for photolytic and thermal degradation during analysis. pops.intresearchgate.net
Interference from other brominated compounds, particularly polybrominated diphenyl ethers (PBDEs), which are often present at much higher concentrations in environmental samples, can pose a significant analytical challenge. pops.intresearchgate.net Chromatographic separation of all congeners is difficult to achieve, and matrix interferences can suppress or enhance the instrument's response, leading to inaccurate quantification. nih.govresearchgate.net
For higher brominated congeners, analytical difficulties are even more pronounced. nih.gov Developing methods to accurately quantify these compounds has proven to be a persistent challenge. pops.intresearchgate.net While methods for some PBDFs exist, no universally standardized analytical methods have been established, leading to variability between studies. pops.int The development of robust and reliable analytical methods requires careful optimization of every step, from sample extraction and cleanup to chromatographic separation and detection, to overcome these hurdles and ensure the generation of high-quality, comparable data. pops.intnih.govresearchgate.net
Environmental Fate, Transport, and Degradation of Brominated Dibenzofurans
Atmospheric Transport and Deposition Mechanisms
Brominated dibenzofurans (PBDFs), including congeners like 2,3,9-Tribromodibenzofuran, enter the atmosphere primarily through emissions from combustion and incineration processes. epa.gov Once airborne, their distribution is governed by atmospheric transport. epa.govosti.gov These compounds can exist in both the vapor phase and adsorbed to particulate matter. osti.gov The partitioning between these two phases is influenced by the compound's vapor pressure and the ambient temperature. osti.gov
Atmospheric deposition, through both wet (rainfall) and dry processes, is a significant mechanism for removing PBDFs from the atmosphere and introducing them into terrestrial and aquatic ecosystems. nih.gov Studies have shown a correlation between rainfall, temperature, and the deposition fluxes of PBDFs. nih.gov For instance, in one study, deposition fluxes during the wet season were found to be two to four times higher than in the dry season. nih.gov The similar congener profiles of PBDFs observed in different locations suggest that their primary emission sources are consistent. nih.gov
Sorption and Desorption Dynamics in Soil and Sediment Environments
Once deposited into terrestrial or aquatic environments, the fate of brominated dibenzofurans is heavily influenced by their interaction with soil and sediment. These compounds exhibit a high affinity for sorption to soil and sediment particles, a process largely driven by their hydrophobicity. nih.govumass.edu The organic carbon content of the soil is a key factor, with higher organic carbon leading to stronger sorption. nih.gov
Studies on related compounds like polybrominated diphenyl ethers (PBDEs) indicate that sorption is often irreversible, leading to their accumulation in the topsoil layer. nih.gov Humin, a major component of soil organic matter, has been identified as a significant sorbent for these types of compounds. nih.gov The sorption and desorption behavior can also be influenced by factors such as pH, ionic strength, and the presence of dissolved organic matter. nih.gov The strong binding of these compounds to soil and sediment particles can limit their mobility and bioavailability. umass.edu
Photochemical Degradation Pathways and Kinetics
Photochemical degradation, driven by sunlight, is a potential transformation pathway for brominated dibenzofurans in the environment. nih.govdiva-portal.org The photolysis of related polybrominated diphenyl ethers (PBDEs) can lead to the formation of PBDFs through intramolecular cyclization after the dissociation of a carbon-bromine bond. acs.org This process competes with hydrogen abstraction from surrounding media like organic solvents or water, which results in the formation of less brominated PBDEs. acs.org
The efficiency of photochemical degradation and the products formed can be influenced by the surrounding environmental matrix. For example, the presence of hydrogen donors can affect the competition between cyclization to form PBDFs and debromination. acs.org It is important to note that while photolysis can lead to the degradation of these compounds, it can also result in the formation of other potentially toxic byproducts. nih.govdiva-portal.org To prevent the photolytic degradation of brominated compounds during laboratory analysis, experiments are often conducted under UV-cut lighting. nih.gov
Thermal Degradation and Stability Under Elevated Temperatures
Thermal processes, such as those occurring in industrial settings or during waste incineration, can significantly impact the fate of brominated dibenzofurans. nih.gov Under conditions of thermal stress, precursor compounds like polybrominated diphenyl ethers (PBDEs) can form PBDFs. nih.gov Inefficient combustion conditions, such as those in accidental fires or uncontrolled burning, can also lead to the formation of considerable amounts of PBDFs from brominated flame retardants. nih.gov
Conversely, under controlled, high-temperature combustion, brominated flame retardants and the resulting PBDFs can be destroyed with high efficiency. nih.gov The thermal degradation of brominated compounds like tetrabromobisphenol A (TBBPA) can produce a variety of products, including hydrogen bromide and various brominated hydrocarbons. researchgate.net The specific degradation products and their yields are dependent on the temperature and whether the process occurs under pyrolysis (absence of oxygen) or combustion conditions. researchgate.net Studies have also noted that the presence of bromine can lead to an increase in the total amount of dioxins and furans formed during combustion. diva-portal.org
Biotransformation and Biodegradation Studies
The microbial breakdown of the core dibenzofuran (B1670420) structure is a critical process in the natural attenuation of this class of compounds. Various bacterial strains have been identified that can degrade dibenzofuran, offering potential for bioremediation of contaminated sites.
Microbial Degradation of the Dibenzofuran Core by Bacterial Strains (e.g., Pseudomonas, Terrabacter, Agrobacterium species)
A number of bacterial species have been isolated and studied for their ability to degrade dibenzofuran. These include strains of Pseudomonas, Terrabacter, and Agrobacterium.
Pseudomonas species: Several Pseudomonas strains have been shown to degrade dibenzofuran. nih.govtandfonline.com For example, Pseudomonas aeruginosa and Xanthomonas maltophilia isolated from pulp mill sludge were found to be capable of this degradation. tandfonline.comtandfonline.com Another strain, Pseudomonas veronii Pvy, isolated from lagoon sediment, was also shown to degrade dibenzofuran. nih.gov The degradation ability of these strains is often linked to the presence of specific enzymes, particularly dioxygenases. nih.gov Some Pseudomonas strains can utilize dibenzofuran as a sole source of carbon and energy, while others degrade it cometabolically in the presence of another growth substrate like biphenyl (B1667301). acs.org
Terrabacter species: Terrabacter sp. strain DBF63 is a well-studied dibenzofuran-degrading bacterium. nih.govnih.gov This gram-positive bacterium can utilize dibenzofuran as its sole source of carbon and energy. nih.gov Research has shown that strain DBF63 can also degrade some chlorinated dibenzofurans. nih.govnih.gov The degradation pathway in Terrabacter involves angular dioxygenation as the initial step. nih.govasm.org
Agrobacterium species: A newly isolated strain, Agrobacterium sp. PH-08, has demonstrated the ability to grow on and degrade dibenzofuran. nih.gov This strain is notable for its ability to utilize both angular and lateral dioxygenation pathways for degradation. nih.gov
Table 1: Examples of Bacterial Strains Involved in Dibenzofuran Degradation
| Bacterial Strain | Key Characteristics | References |
| Pseudomonas aeruginosa | Isolated from pulp mill sludge; can degrade dibenzofuran. | tandfonline.comtandfonline.com |
| Pseudomonas veronii Pvy | Isolated from lagoon sediment; capable of dibenzofuran degradation. | nih.gov |
| Terrabacter sp. DBF63 | Utilizes dibenzofuran as a sole carbon and energy source; degrades some chlorinated dibenzofurans. | nih.govnih.gov |
| Agrobacterium sp. PH-08 | Degrades dibenzofuran via both angular and lateral dioxygenation. | nih.gov |
Proposed Metabolic Pathways (e.g., Angular and Lateral Dioxygenation, Meta-Cleavage)
The bacterial degradation of dibenzofuran primarily proceeds through two initial enzymatic attacks on the aromatic rings: angular and lateral dioxygenation.
Angular Dioxygenation: This is a common pathway for the degradation of dibenzofuran. nih.govethz.ch It is initiated by a dibenzofuran 4,4a-dioxygenase, which attacks the angular position adjacent to the ether bridge. nih.govuni-konstanz.denih.gov This enzymatic step results in the formation of an unstable hemiacetal that spontaneously rearomatizes, leading to the cleavage of the furan (B31954) ring and the formation of 2,2',3-trihydroxybiphenyl. uni-konstanz.denih.gov This initial cleavage is a crucial step in reducing the toxicity of the compound. nih.gov
Lateral Dioxygenation: Some bacteria employ lateral dioxygenation, where the initial attack occurs on the lateral carbons of one of the benzene (B151609) rings. nih.govnih.gov For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl, can co-oxidize dibenzofuran via 1,2-hydroxylation. nih.gov This leads to the formation of 1,2-dihydroxydibenzofuran. nih.gov
Meta-Cleavage: Following the initial dioxygenation and formation of dihydroxylated intermediates, the aromatic ring is opened through a process called meta-cleavage. nih.govnih.gov In the angular dioxygenation pathway, the 2,2',3-trihydroxybiphenyl is cleaved by an extradiol dioxygenase to form a meta-cleavage product. nih.gov This product is then further hydrolyzed to yield salicylic (B10762653) acid, which can enter central metabolic pathways. nih.gov Similarly, in the lateral dioxygenation pathway, the dihydroxylated ring is opened via meta-cleavage. nih.gov The activity of catechol-2,3-dioxygenase is often indicative of a meta-cleavage pathway. nih.gov
Table 2: Key Metabolic Pathways in Dibenzofuran Degradation
| Metabolic Pathway | Description | Key Enzymes | References |
| Angular Dioxygenation | Initial attack at the angular position (4,4a) leading to furan ring cleavage. | Dibenzofuran 4,4a-dioxygenase | nih.govuni-konstanz.denih.gov |
| Lateral Dioxygenation | Initial attack at the lateral positions (e.g., 1,2) of a benzene ring. | Dioxygenases (e.g., biphenyl dioxygenase) | nih.govnih.gov |
| Meta-Cleavage | Opening of the dihydroxylated aromatic ring. | Extradiol dioxygenase, Catechol-2,3-dioxygenase | nih.govnih.govnih.gov |
An in-depth examination of tribromo-dibenzofurans, with a specific focus on the isomeric characterization and analytical profiling of these complex chemical compounds.
Isomeric Characterization and Profiling of Tribromo Dibenzofurans
The analysis of tribromo-dibenzofurans, a subgroup of polybrominated dibenzofurans (PBDFs), presents significant analytical challenges due to the existence of numerous isomers. Each isomer, while sharing the same molecular formula, can exhibit distinct physical, chemical, and toxicological properties based on the specific arrangement of bromine atoms on the dibenzofuran (B1670420) structure. This necessitates highly specific analytical methods to differentiate and quantify individual congeners, such as 2,3,9-tribromo-dibenzofuran.
Theoretical and Computational Investigations of Brominated Dibenzofurans
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of brominated dibenzofurans. These methods allow for a detailed examination of the molecule's geometry, electronic structure, and stability.
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For dibenzofuran (B1670420) and its derivatives, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.
The planarity of the dibenzofuran ring system is a key determinant of its toxicological properties, as it allows for interaction with the aryl hydrocarbon receptor (AhR). nih.gov The degree of planarity in halogenated dibenzofurans is influenced by the substitution pattern. mdpi.com The size of the bromine atoms compared to hydrogen can cause some distortion from perfect planarity, a factor that can be precisely quantified through computational optimization. nih.gov
Electronic Structure and Frontier Molecular Orbitals (e.g., Lowest Unoccupied Molecular Orbital Energy)
The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations provide insights into the distribution of electrons within the molecule, including the energies and shapes of molecular orbitals. aps.org Key to understanding reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info
The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy of the LUMO is a critical parameter, as a lower LUMO energy indicates a greater propensity for the molecule to act as an electrophile and accept electrons. For halogenated aromatic compounds, the positions of the halogen atoms significantly influence the energies and distributions of the HOMO and LUMO. researchgate.net
The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational studies can precisely calculate these orbital energies for 2,3,9-tribromodibenzofuran, providing a theoretical basis for predicting its behavior in chemical reactions. epstem.net
Table 1: Calculated Electronic Properties of a Representative Dibenzofuran Molecule This table presents theoretical values for a related dibenzofuran molecule to illustrate the type of data obtained from quantum chemical calculations. Specific values for 2,3,9-tribromodibenzofuran would require dedicated calculations.
| Property | Value | Unit |
| HOMO-LUMO Energy Gap | 5.028 | eV |
| Chemical Potential (μ) | -3.751 | eV |
| Electronegativity (χ) | 3.751 | eV |
| Global Hardness (η) | 2.514 | eV |
| Global Softness (ζ) | 0.398 | (eV)⁻¹ |
| Electrophilicity (ω) | 2.798 | eV |
Data sourced from a study on dibenzofuran using DFT B3LYP/6-311G(d,p) basis set. researchgate.net
Relative Stability and Planarity of Congeners
Quantum chemical methods can be used to calculate the relative stabilities of different brominated dibenzofuran congeners (isomers with the same number of bromine atoms). researchgate.net By comparing the total electronic energies of optimized structures, researchers can predict which isomers are thermodynamically more favorable. mdpi.com This information is valuable for understanding the distribution of congeners found in environmental samples, which may be governed by thermodynamic control. mdpi.com
The planarity of these congeners is also a critical factor, directly linked to their potential toxicity. mdpi.com For polychlorinated dibenzofurans (PCDFs), a moderate trend has been observed between the substitution pattern and coplanarity, with the presence or absence of substituent pairs at positions 1 and 9, and 2 and 8 being significant parameters. mdpi.com Similar computational analyses for brominated dibenzofurans can predict which congeners, including 2,3,9-tribromodibenzofuran, are more likely to adopt a planar or near-planar conformation, a prerequisite for dioxin-like toxicity. nih.govpops.int
Molecular Modeling Applications
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. unifap.brmdpi.com For brominated dibenzofurans, these applications are primarily focused on understanding their interactions with biological systems and their environmental fate.
One of the most significant applications is in studying the interaction between these compounds and the aryl hydrocarbon receptor (AhR). nih.gov By modeling the binding pocket of the AhR, researchers can dock molecules like 2,3,9-tribromodibenzofuran into the active site and predict the binding affinity. This helps in assessing the potential toxicity of different congeners without extensive and costly in vivo testing. The planarity and electronic properties calculated through quantum chemistry are essential inputs for these models.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the step-by-step processes of chemical reactions. smu.edursc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the energy barriers associated with different pathways. wmcsameera.com
Modeling of Formation Pathways (e.g., Radical Intermediates, Regioselectivity in Halogenation)
The formation of polybrominated dibenzofurans (PBDFs) often occurs as an unintentional byproduct of thermal processes involving brominated flame retardants. pops.intnih.gov Computational studies are crucial for understanding the complex reaction networks involved.
One major pathway is the pyrolysis of polybrominated diphenyl ethers (PBDEs). nih.gov Theoretical investigations have shown that PBDFs can be formed through the cyclization of ortho-phenyl-type radicals, which are generated via the abstraction of a bromine atom at the ortho position. researchgate.net The formation of PBDDs, in contrast, involves the coupling of polybromophenoxy radicals. researchgate.net
The regioselectivity of halogenation, which determines the specific positions of bromine atoms on the dibenzofuran skeleton, can also be modeled. Electrophilic aromatic substitution is a common synthetic route, and computational models can predict the most likely sites of attack by bromine based on the electron density distribution of the dibenzofuran molecule. These models help to explain why certain congeners, like 2,3,9-tribromodibenzofuran, might be formed in specific processes. The study of radical intermediates is particularly important, as these highly reactive species are often central to the formation pathways of PBDDs and PBDFs from precursor compounds like bromophenols or PBDEs. nih.govresearchgate.net
Simulation of Degradation Processes
Simulating the degradation of persistent organic pollutants such as brominated dibenzofurans is crucial for predicting their environmental persistence and fate. Computational models allow researchers to explore various degradation pathways, including thermal degradation, photolysis, and microbial action, under controlled, virtual conditions.
Thermal Degradation: The thermal decomposition of brominated compounds is a significant process, particularly in environments like waste incineration or accidental fires. researchgate.net Laboratory and pilot-scale studies on brominated flame retardants (BFRs) show that they degrade at temperatures between 280–900 °C, forming various brominated products. researchgate.net While much of this research focuses on the formation of PBDFs from precursors like polybrominated diphenyl ethers (PBDEs), the principles also apply to the degradation of PBDFs themselves. acs.orgpops.int Computational studies predict that increased bromination can enhance thermal stability by increasing the bond dissociation energies for C-Br bonds. However, under thermal stress, these bonds can break, initiating degradation cascades.
Photolytic Degradation: Photolysis, or degradation by light, is a key environmental degradation pathway for many halogenated aromatic compounds. Theoretical calculations using methods like time-dependent density functional theory (TDDFT) can simulate the photochemical degradation of these molecules. nih.gov For instance, studies on nona-brominated diphenyl ethers (nona-BDEs) show that debromination occurs following electronic transitions when the molecule is exposed to UV light. nih.gov Previous research has established that the cyclization of an aryl radical, formed from the photodissociation of an ortho C-Br bond in PBDEs, is the primary source of PBDFs. mdpi.com It is therefore expected that the C-Br bonds in 2,3,9-Tribromo-dibenzofuran would also be susceptible to photolytic cleavage, leading to stepwise debromination.
Microbial and Reductive Degradation: Polybrominated dibenzofurans are generally considered highly resistant to microbial degradation. inchem.org However, some bacteria have been shown to degrade monobrominated dibenzofuran. inchem.org A more significant abiotic pathway in anaerobic environments is reductive debromination. Studies on PBDEs using nanoscale zerovalent iron (nZVI) as an electron donor show that debromination rates can be correlated with molecular properties calculated through computational methods. nih.gov It is plausible that this compound could undergo similar reductive debromination, where bromine atoms are sequentially removed and replaced with hydrogen.
The table below summarizes computational approaches used to simulate degradation processes for brominated compounds, which are applicable to understanding the fate of this compound.
Table 1: Computational Methods for Simulating Degradation of Brominated Aromatic Compounds
| Degradation Process | Computational Method | Key Findings from Related Compounds | Reference |
|---|---|---|---|
| Thermal Degradation | Density Functional Theory (DFT) | Elucidation of reaction mechanisms and kinetics for PBDD/F formation from bromophenol precursors. | acs.org |
| Photodegradation | Time-Dependent DFT (TDDFT) | Identification of electronic excited states leading to C-Br bond cleavage and selective debromination. | nih.gov |
| Reductive Debromination | DFT | Calculation of C-Br bond dissociation energies and molecular orbitals to predict the sequence of bromine removal. | researchgate.net |
| Anaerobic Degradation | Quantitative Structure-Activity Relationship (QSAR) | Correlation of reaction rate constants with calculated descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO). | nih.gov |
Structure-Reactivity Relationship (SRR) Studies for Environmental Processes
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the environmental behavior and toxicity of chemicals based on their molecular structure. For PBDFs, the number and position of bromine atoms on the dibenzofuran core are the primary determinants of their chemical and biological reactivity. nih.govacs.org
The reactivity of halogenated aromatic compounds in environmental processes like reductive debromination is strongly linked to their electronic properties. nih.gov A key descriptor is the energy of the lowest unoccupied molecular orbital (ELUMO). A lower ELUMO value indicates that a molecule is a better electron acceptor and thus more susceptible to reduction. nih.gov Studies on PBDEs have shown a good correlation between lower ELUMO values and faster degradation rates via reductive debromination by nZVI. nih.gov It is highly probable that the reactivity of this compound would follow this trend.
The position of the bromine atoms also plays a critical role. Research on PBDEs has demonstrated that bromine atoms in the meta-position are often the most susceptible to reductive debromination, followed by para- and then ortho-positions. nih.gov In the case of this compound, the bromine atoms are located at positions 2, 3, and 9. Based on general principles, the reactivity of these positions would differ, influencing the specific degradation products formed. For example, studies on the formation of PBDDs from brominated phenols indicate that multi-bromine substitutions can suppress certain reaction pathways. acs.org
The table below outlines key structural features and their influence on the reactivity of brominated aromatic compounds, providing a framework for predicting the behavior of this compound.
Table 2: Structure-Reactivity Relationships in Environmental Processes for Brominated Aromatics
| Structural Feature | Influence on Reactivity | Environmental Process | Example from Related Compounds | Reference |
|---|---|---|---|---|
| Number of Bromine Atoms | Higher bromination leads to lower ELUMO, increasing susceptibility to reduction. | Reductive Debromination | Highly brominated PBDEs react faster with nZVI than less brominated congeners. | nih.gov |
| Position of Bromine Atoms | The position (ortho, meta, para) affects the C-Br bond strength and accessibility for reaction. | Reductive Debromination | Bromine at the meta-position of PBDEs was found to be the most susceptible to removal by nZVI. | nih.gov |
| Lateral Substitution (2,3,7,8) | Substitution at these positions is strongly correlated with dioxin-like toxicity and biological persistence. | Bioaccumulation/Toxicity | 2,3,7,8-substituted PBDFs are more persistent in biota than non-laterally substituted congeners. | nih.govresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for 2,3,9-tribromo-dibenzofuran, and how are reaction conditions optimized?
Synthesis of brominated dibenzofurans typically involves electrophilic aromatic substitution or directed ortho-bromination. For regioselective bromination, bromine (Br₂) or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃) can be used. Optimization focuses on controlling reaction temperature (e.g., 0–25°C), stoichiometry of brominating agents, and solvent polarity to minimize polybromination byproducts. Post-reaction purification via column chromatography or recrystallization is critical due to structural similarity of brominated isomers .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Key techniques include:
- X-ray crystallography : Resolves bromine positions and molecular packing (e.g., Br⋯Br contacts and C–H⋯π interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects; bromine’s electron-withdrawing nature deshields adjacent protons .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M]⁺) and isotopic patterns from bromine’s natural abundance (¹⁷⁹Br/⁸¹Br ≈ 1:1) .
Q. What chromatographic methods are suitable for quantifying trace this compound in environmental samples?
Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (GC-MS) is preferred for halogenated aromatics. Calibration curves (R² > 0.98) using internal standards (e.g., ¹³C-labeled analogs) improve accuracy. Solid-phase extraction (SPE) with activated carbon or C18 cartridges pre-concentrates samples, enhancing detection limits to ~1 ppm .
Advanced Research Questions
Q. How do bromine substituents influence the thermal degradation kinetics of this compound under oxidative conditions?
High-temperature (500–950°C) pyrolysis/oxidation in stirred reactors reveals bromine’s role in radical-mediated decomposition. Brominated furans generate HBr and brominated intermediates (e.g., dibromo-phenols), detectable via FTIR or GC-MS. Kinetic models integrate Arrhenius parameters for C–Br bond cleavage and compare rate constants with chlorinated analogs .
Q. What enzymatic pathways degrade this compound, and how are key dioxygenases identified?
Rhodococcus opacus and Pseudomonas spp. metabolize dibenzofurans via lateral dioxygenation. Gene knockout studies (e.g., dxnA1A2 in R. opacus) confirm dioxygenase specificity for brominated substrates. Metabolite profiling (e.g., salicylic acid derivatives) and enzyme assays (e.g., oxygen uptake rates) validate pathway steps .
Q. How do computational methods predict the thermochemical properties of brominated dibenzofurans?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates enthalpy of formation (ΔfH°) and bond dissociation energies. Experimental validation uses combustion calorimetry (ΔfH°(solid)) and sublimation calorimetry (ΔsubH°). Bromine’s polarizability increases lattice energy, affecting sublimation thermodynamics .
Q. What intermolecular interactions dominate the crystal packing of this compound?
X-ray diffraction reveals Type-II halogen bonds (Br⋯O, ~3.3 Å) and C–H⋯Br interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., Br⋯H ≈ 15%, Br⋯Br ≈ 5%). Steric hindrance from bromines reduces π-π stacking compared to non-halogenated analogs .
Q. How does adsorption on activated carbon vary with bromine substitution in dibenzofurans?
Langmuir isotherms show brominated derivatives have lower adsorption capacities (qₘ ≈ 120 mg/g) than non-brominated analogs due to increased hydrophobicity and steric effects. Diffusion coefficients (Dₛ ≈ 10⁻¹⁰ m²/s) derived from pseudo-second-order models indicate surface diffusion dominance .
Q. Methodological Notes
- Synthesis : Prioritize regioselectivity via directing groups (e.g., methoxy) before bromination .
- Degradation Studies : Use isotopically labeled compounds (e.g., D₄-dibenzofuran) to track metabolite pathways .
- Thermodynamics : Combine DSC for phase transitions and G3(MP2) calculations for gas-phase properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
